Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)
CAS No.:
Cat. No.: VC17253124
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O2 |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate |
| Standard InChI | InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21) |
| Standard InChI Key | PXBBHBHZVVHTSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate, reflects its tert-butoxycarbonyl (Boc)-protected amine group attached to a dihydroquinoline scaffold. Key structural features include:
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A partially saturated quinoline ring (1,2-dihydro), reducing aromaticity compared to fully unsaturated analogs.
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Four methyl substituents at positions 2, 2, 4, and 8, enhancing steric hindrance and influencing solubility.
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A Boc group, commonly used in peptide synthesis to protect amines during multistep reactions .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₂ |
| Molecular Weight | 302.41 g/mol |
| CAS Registry Number | 179898-28-3 |
| Density | 1.028 g/cm³ (predicted) |
| Boiling Point | 452.1±45.0°C (estimated) |
| LogP (Lipophilicity) | 4.87 (indicating high hydrophobicity) |
The Boc group’s electron-withdrawing nature moderates the amine’s nucleophilicity, making the compound stable under basic conditions but susceptible to acidic hydrolysis .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Quinoline Core Formation: Friedländer condensation between 2,2,4,8-tetramethyl-7-aminoquinoline and a ketone precursor under acidic conditions.
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Carbamate Installation: Reaction of the amine intermediate with tert-butyl chloroformate in dichloromethane, using triethylamine as a base to scavenge HCl .
Critical Reaction Parameters:
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Temperature: Maintained at 0–5°C during carbamate formation to minimize side reactions.
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Solvent Choice: Anhydrous dichloromethane ensures high yields by preventing hydrolysis of the chloroformate reagent.
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Cost of tert-Butyl Chloroformate: Bulk pricing strategies or alternative protecting groups (e.g., Fmoc) may be explored.
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Waste Management: Recycling triethylamine hydrochloride and optimizing solvent recovery systems.
Chemical Reactivity and Stability
Functional Group Transformations
The compound participates in three primary reaction types:
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Deprotection: Acidic cleavage of the Boc group (e.g., using trifluoroacetic acid) yields the free amine, pivotal for further derivatization .
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Oxidation: Treatment with KMnO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline, altering electronic properties.
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Nucleophilic Substitution: The ester moiety reacts with amines or alcohols under catalytic conditions, enabling diversification of the carbamate group.
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing isobutylene and CO₂.
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Photolytic Sensitivity: The quinoline ring undergoes photodegradation, necessitating storage in amber glass.
Comparative Analysis with Related Carbamate Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| Rivastigmine | Phenethyl carbamate | AChE/BuChE inhibition (FDA-approved for Alzheimer’s) |
| Donepezil | Piperidine-linked indanone | Selective AChE inhibition |
| Target Compound (9CI) | Tetramethyl-dihydroquinoline | Hypothesized dual ChE inhibition & antioxidant activity |
The tert-butyl group in 9CI enhances blood-brain barrier permeability compared to smaller esters (e.g., methyl), potentially improving CNS bioavailability .
Industrial and Research Applications
Pharmaceutical Intermediate
The Boc-protected amine serves as a versatile intermediate in synthesizing:
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Peptidomimetics: Incorporating quinoline motifs into peptide backbones for enhanced stability.
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Small-Molecule Libraries: Diversification via high-throughput substitution reactions.
Material Science
Functionalization of polymers with quinoline-carbamate units improves UV resistance in coatings, leveraging the ring’s absorbance at 300–400 nm.
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